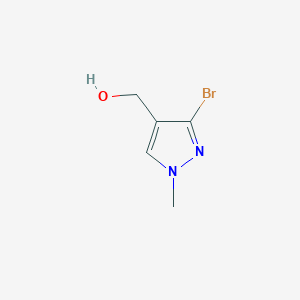![molecular formula C8H13ClN2O2 B1380524 [1,3'-Bipyrrolidine]-2,5-dione hydrochloride CAS No. 1864055-96-8](/img/structure/B1380524.png)
[1,3'-Bipyrrolidine]-2,5-dione hydrochloride
説明
“[1,3’-Bipyrrolidine]-2,5-dione hydrochloride” is a chemical compound with the CAS Number: 913702-34-8 . It’s a solid substance at room temperature . The IUPAC name for this compound is ®-1,3’-bipyrrolidine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m1…/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“[1,3’-Bipyrrolidine]-2,5-dione hydrochloride” is a solid substance at room temperature . The molecular weight of the compound is 213.15 . The compound is stored in a sealed, dry environment at room temperature .科学的研究の応用
Antimicrobial Activity and Quantum Chemical Investigation : A study by Cvetković et al. (2019) synthesized new derivatives of pyrrolidine-2,5-diones and found promising antifungal activities in some compounds. Their study also included quantum chemical calculations to explore the structure-activity relationship of these molecules (Cvetković et al., 2019).
Molecular Structure Analysis : Research by Tenon et al. (2000) focused on the molecular structure of 1-methylpyrrolidine-2,5-dione, a related compound. They found that the molecular packing is stabilized by weak intermolecular hydrogen bonds and presents nucleophile-electrophile interactions (Tenon et al., 2000).
Synthesis of Derivatives for Ring Transformations : Yogo et al. (1984) conducted a study on the reaction of 2H-1,3-oxazine-2,4(3H)-dione derivatives with potassium cyanide, leading to ring contraction and the formation of various pyrrolidine-2,5-dione derivatives. This study provides insights into the mechanisms of ring transformations in this class of compounds (Yogo et al., 1984).
Stereocontrolled Synthesis of Statine Analogues : Farran et al. (2007) explored the stereocontrolled synthesis of 2,4-diamino-3-hydroxyacids starting from diketopiperazines, which included the use of pyrrolidine-2,4-diones. Their work contributed to the development of statine analogues (Farran et al., 2007).
Structural Investigations by NMR Spectroscopy and X-Ray Crystallography : Nolte et al. (1980) investigated the tautomer constitution of bioactive 3-acylpyrrolidine-2,4-diones using 1H and 13C NMR spectroscopy and single crystal X-ray crystallography. This research helped in revising the structures of natural products containing the pyrrolidine-2,4-dione unit (Nolte et al., 1980).
Safety and Hazards
特性
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c11-7-1-2-8(12)10(7)6-3-4-9-5-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEFPOVNIULMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C(=O)CCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3'-Bipyrrolidine]-2,5-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



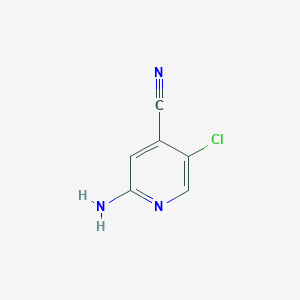
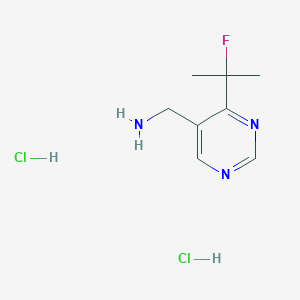
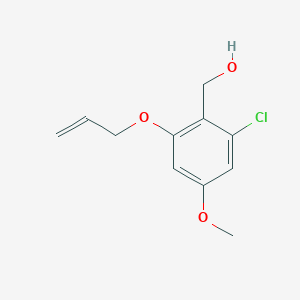
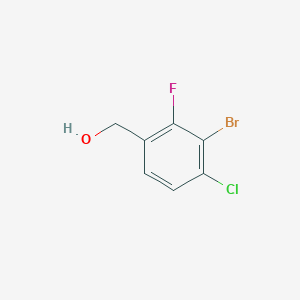
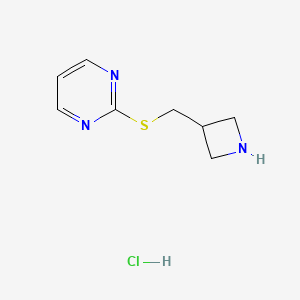
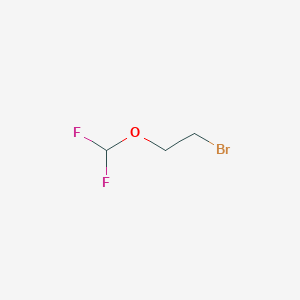




![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)

![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)
